4-Nitroacridine
CAS No.: 42955-73-7
Cat. No.: VC3823766
Molecular Formula: C13H8N2O2
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42955-73-7 |
|---|---|
| Molecular Formula | C13H8N2O2 |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | 4-nitroacridine |
| Standard InChI | InChI=1S/C13H8N2O2/c16-15(17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H |
| Standard InChI Key | VOXJXIMFTHTSAF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-Nitroacridine (C₁₃H₈N₂O₂) consists of a planar tricyclic acridine core with a nitro group (-NO₂) at the 4-position. The conjugated π-system of the acridine scaffold facilitates intercalation into DNA, while the electron-withdrawing nitro group enhances electrophilicity, promoting interactions with biological nucleophiles . X-ray crystallographic studies reveal a molecular weight of 224.22 g/mol and a density of 1.377 g/cm³, with the nitro group adopting a coplanar orientation relative to the acridine ring to maximize resonance stabilization .
Thermal and Solubility Characteristics
The compound exhibits a boiling point of 424.1°C at 760 mmHg and a flash point of 210.3°C, indicative of moderate thermal stability . Its limited aqueous solubility (0.12 mg/mL at 25°C) contrasts with improved solubility in polar aprotic solvents like dimethylformamide (>50 mg/mL), a property leveraged in pharmaceutical formulations . The calculated partition coefficient (LogP = 3.82) suggests significant lipophilicity, facilitating membrane permeability in biological systems .
Synthetic Methodologies
Modern Catalytic Approaches
Recent advances utilize palladium-catalyzed Ullmann coupling for improved efficiency:
-
Intermediate Formation: 4-Methoxy-2-nitroaniline undergoes triflation to generate the corresponding triflate .
-
Cyclization: Copper-catalyzed coupling with o-chlorobenzoic acid derivatives yields 6,9-dichloro-2-methoxy-4-nitroacridine in 68% yield .
-
Functionalization: Nucleophilic aromatic substitution at C-9 with amines or phenols produces target derivatives (Table 1) .
Table 1. Comparative Synthetic Routes for 4-Nitroacridine Derivatives
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Classical Bernthsen | 28 | 85 | 24 |
| Ullmann Coupling | 68 | 98 | 5 |
| Microwave-Assisted | 74 | 97 | 1.5 |
Biological Activities and Mechanisms
Anticancer Properties
4-Nitroacridine derivatives demonstrate potent cytotoxicity through dual mechanisms:
-
DNA Intercalation: Planar acridine core inserts between DNA base pairs, inducing helical distortions that inhibit topoisomerase II (IC₅₀ = 1.8 μM) .
-
Redox Cycling: Nitro group undergoes enzymatic reduction to nitro radical anions, generating reactive oxygen species (ROS) that cause oxidative DNA damage .
Notable derivatives include:
-
C-1748 (9-Amino-4-methyl-1-nitroacridine): Exhibits IC₅₀ values of 0.45–2.1 μM against pancreatic cancer cell lines (MiaPaCa-2, AsPC-1) via PARP-1 inhibition .
-
Platinum-Acridine Hybrids: Conjugates with cisplatin analogs show 18-fold increased potency in breast cancer models (MCF-7) compared to parent compounds .
Antiplasmodial Activity
Optimized 4-nitroacridines inhibit Plasmodium falciparum growth (EC₅₀ = 12 nM) by targeting hemozoin biocrystallization. Structure-activity studies reveal that:
-
4-Amino derivatives exhibit 7× higher activity than nitro analogs (EC₅₀ = 85 nM vs. 600 nM) .
-
Chlorine substituents at C-6/C-9 improve membrane diffusion in erythrocytic stages .
Antibacterial Effects
Nitroakridin 3582 (4-nitroacridine derivative) demonstrates bacteriostatic activity against Gram-positive pathogens:
-
MIC Values: 0.8 μg/mL (Bacillus licheniformis), 1.2 μg/mL (Micrococcus lysodeikticus) .
-
Mechanism: Disrupts DNA gyrase activity (85% inhibition at 10 μM) and induces filamentation in E. coli via SOS response activation .
Pharmacokinetic and Toxicological Profiles
Metabolic Pathways
Hepatic metabolism predominates via cytochrome P450 3A4-mediated nitroreduction, producing 4-aminoacridine as the primary metabolite (t₁/₂ = 4.2 h) . Glucuronidation at the 9-position enhances renal excretion, with 68% of dose eliminated within 24 h .
Toxicity Considerations
Dose-limiting toxicities include:
-
Myelosuppression: 30% reduction in neutrophil counts at 25 mg/kg (rodent models) .
-
Neurotoxicity: Reversible ataxia observed at plasma concentrations >15 μM .
Structure-optimized derivatives (e.g., C-857, 4-demethyl analog) show 40% reduced hepatotoxicity while maintaining efficacy .
Industrial and Research Applications
Pharmaceutical Development
4-Nitroacridine serves as a key intermediate for:
-
PARP Inhibitors: 4-Aminoacridine derivatives in Phase II trials for BRCA-mutant cancers .
-
Antimalarials: Hybrid compounds with artemisinin show synergistic activity (FIC index = 0.3) .
Materials Science
Functionalized derivatives exhibit applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume